1-Bromo-2-methylpropane

Nucleophilic Substitution Reaction Kinetics Organic Synthesis

1-Bromo-2-methylpropane (isobutyl bromide, CAS 78-77-3) is a branched primary alkyl bromide with the molecular formula C₄H₉Br and molecular mass 137.02 g/mol. It appears as a clear, colorless to light yellow liquid with a boiling point of 90-92 °C (lit.) and a density of 1.26 g/mL at 20 °C.

Molecular Formula C4H9Br
Molecular Weight 137.02 g/mol
CAS No. 78-77-3
Cat. No. B043306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methylpropane
CAS78-77-3
Synonyms1-Methyl-2-propyl Bromide;  2-Methylpropyl Bromide;  Bromoisobutane;  Isobutyl Bromide;  NSC 8416;  iso-Butyl Bromide
Molecular FormulaC4H9Br
Molecular Weight137.02 g/mol
Structural Identifiers
SMILESCC(C)CBr
InChIInChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3
InChIKeyHLVFKOKELQSXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methylpropane (CAS 78-77-3) Procurement Guide: Properties and Specifications


1-Bromo-2-methylpropane (isobutyl bromide, CAS 78-77-3) is a branched primary alkyl bromide with the molecular formula C₄H₉Br and molecular mass 137.02 g/mol [1]. It appears as a clear, colorless to light yellow liquid with a boiling point of 90-92 °C (lit.) and a density of 1.26 g/mL at 20 °C . As a primary alkyl halide, it exhibits characteristic reactivity in SN2 nucleophilic substitution reactions, though its beta-branching introduces steric hindrance that modulates its reaction kinetics compared to straight-chain analogs [2]. It is widely employed as an alkylating agent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 1-Bromo-2-methylpropane Cannot Be Substituted with Straight-Chain or Unbranched Analogs


1-Bromo-2-methylpropane is not simply interchangeable with other primary alkyl bromides such as 1-bromobutane or 1-bromopropane. The presence of the beta-methyl branch introduces steric hindrance at the reaction center, which significantly alters its reaction kinetics in SN2 nucleophilic substitution pathways compared to linear analogs [1]. This steric effect directly impacts the rate at which the compound undergoes key transformations, such as the formation of Grignard reagents or its use in alkylation reactions . Furthermore, the branched structure results in a lower boiling point relative to its straight-chain isomer, 1-bromobutane, which is a critical consideration for separation and purification processes in industrial-scale syntheses [2]. Substituting a linear alkyl bromide would lead to different reaction profiles, product distributions, and physical handling requirements, potentially compromising both synthetic yield and process efficiency.

1-Bromo-2-methylpropane (CAS 78-77-3): Comparative Performance Data for Informed Procurement


SN2 Reaction Kinetics: 1-Bromo-2-methylpropane vs. 1-Bromobutane and 2-Bromobutane

In a standardized SN2 reaction with sodium iodide in acetone, 1-bromo-2-methylpropane exhibited a reaction time of approximately 5 minutes, compared to 1-bromobutane which reacted immediately (quickly became cloudy) and 2-bromobutane which required approximately 13 minutes [1]. This demonstrates that 1-bromo-2-methylpropane is a primary halide with significantly reduced SN2 reactivity compared to a straight-chain primary analog due to beta-branching steric hindrance, but it remains substantially more reactive than a secondary halide.

Nucleophilic Substitution Reaction Kinetics Organic Synthesis

Boiling Point Differentiation for Purification and Process Design

The boiling point of 1-bromo-2-methylpropane is 91.1 °C [1]. This is lower than the boiling point of its straight-chain isomer, 1-bromobutane, which is approximately 102 °C [2]. The branched structure reduces intermolecular forces, resulting in a boiling point depression of approximately 11 °C compared to the linear analog of identical molecular weight.

Physical Properties Separation Science Process Chemistry

Thermodynamic Stability: Enthalpy of Formation in Grignard Reagent Context

The standard enthalpy of formation (ΔfHm°) for 1-bromo-2-methylpropane in solution is reported as −(151.6 ± 4.4) kJ·mol⁻¹ [1]. This value is less negative than that of 2-bromo-2-methylpropane (−(163.7 ± 1.1) kJ·mol⁻¹) and 1-bromobutane (−(142.6 ± 1.0) kJ·mol⁻¹), indicating a unique thermodynamic profile that influences its reactivity and stability in reactions such as Grignard reagent formation.

Thermochemistry Grignard Reagents Computational Chemistry

1-Bromo-2-methylpropane (CAS 78-77-3): High-Value Application Scenarios Based on Differentiated Performance


Controlled Alkylation in Pharmaceutical Intermediate Synthesis

1-Bromo-2-methylpropane is the preferred reagent for introducing the isobutyl group in the synthesis of active pharmaceutical ingredients (APIs) such as bortezomib and febuxostat . Its moderate SN2 reaction rate (5 minutes, compared to 1-bromobutane's immediate reaction) allows for greater process control during exothermic alkylation steps, minimizing side reactions and improving product purity [1]. This controlled reactivity is particularly valuable when alkylating sensitive heterocyclic scaffolds or late-stage intermediates, where over-alkylation or decomposition is a concern.

Synthesis of Isobutyl Grignard Reagents with Predictable Energetics

The synthesis of isobutylmagnesium bromide from 1-bromo-2-methylpropane and magnesium is a cornerstone application for constructing complex molecules via carbon-carbon bond formation . The compound's enthalpy of formation (ΔfHm° = −151.6 kJ·mol⁻¹) [1] positions it as a reagent with manageable exothermicity during Grignard initiation and subsequent coupling reactions. This thermodynamic profile is more forgiving than that of tertiary analogs, reducing the risk of thermal runaway during scale-up, a critical factor for safe and efficient large-volume procurement in industrial settings [1].

Facile Purification in Multistep Syntheses via Distillation

The boiling point of 1-bromo-2-methylpropane (91.1 °C) is substantially lower than that of its linear isomer 1-bromobutane (102 °C) [1]. This property simplifies its removal by distillation under milder conditions, a significant advantage in multistep synthetic sequences where the compound serves as a solvent or a reagent that must be separated from higher-boiling products or intermediates. This lowers energy consumption and protects thermally sensitive downstream products, offering a clear operational advantage over linear alkyl bromides.

Academic and Industrial Training in Steric Effects on SN2 Kinetics

1-Bromo-2-methylpropane serves as a classic, reproducible model substrate for demonstrating the impact of beta-branching on SN2 reaction rates . Its reaction time of approximately 5 minutes with sodium iodide in acetone provides a clear, measurable contrast to the immediate reaction of 1-bromobutane and the slower reaction of 2-bromobutane . This makes it an essential procurement item for organic chemistry teaching laboratories and industrial training programs focused on structure-activity relationships and reaction kinetics, ensuring consistent and pedagogically valuable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-methylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.